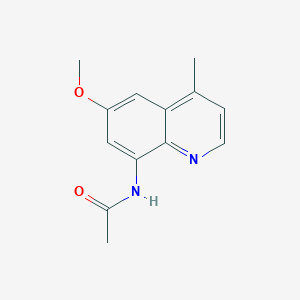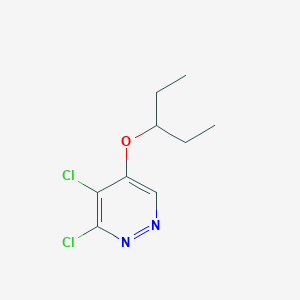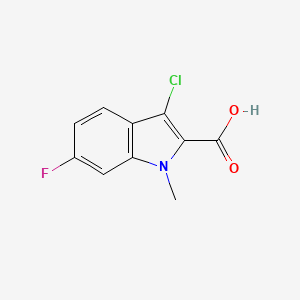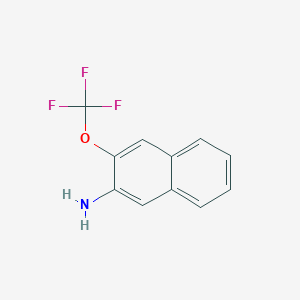
1-Methyl-3-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation reaction, which has seen significant advancements in recent years
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethoxylation reactions, utilizing optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the naphthalene ring.
Applications De Recherche Scientifique
1-Methyl-3-(trifluoromethoxy)naphthalene has several scientific research applications:
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological studies. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnaphthalene: A related compound without the trifluoromethoxy group, used as a reference point in cetane number measurements.
Trifluoromethoxybenzene: Another compound with a trifluoromethoxy group, used in similar applications but with different reactivity and properties.
Uniqueness
1-Methyl-3-(trifluoromethoxy)naphthalene is unique due to the presence of both the methyl and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H9F3O |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
1-methyl-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-6-10(16-12(13,14)15)7-9-4-2-3-5-11(8)9/h2-7H,1H3 |
Clé InChI |
WRWAPISLOYZWMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC=CC=C12)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid](/img/structure/B11879254.png)






![Ethyl 5-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11879314.png)
![N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B11879321.png)


![3'-Methoxy-[2,4'-bipyridine]-3-carboxylic acid](/img/structure/B11879341.png)
